molecular formula C14H19BrN2O B15080328 N-(4-Bromo-3-methylphenyl)-N'-cyclohexylurea CAS No. 303092-29-7

N-(4-Bromo-3-methylphenyl)-N'-cyclohexylurea

Cat. No.: B15080328
CAS No.: 303092-29-7
M. Wt: 311.22 g/mol
InChI Key: HUJKXVVMNUMLFR-UHFFFAOYSA-N
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Description

N-(4-Bromo-3-methylphenyl)-N’-cyclohexylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a cyclohexylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromo-3-methylphenyl)-N’-cyclohexylurea typically involves the reaction of 4-bromo-3-methylaniline with cyclohexyl isocyanate. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea linkage. The reaction can be represented as follows:

4-Bromo-3-methylaniline+Cyclohexyl isocyanateN-(4-Bromo-3-methylphenyl)-N’-cyclohexylurea\text{4-Bromo-3-methylaniline} + \text{Cyclohexyl isocyanate} \rightarrow \text{N-(4-Bromo-3-methylphenyl)-N'-cyclohexylurea} 4-Bromo-3-methylaniline+Cyclohexyl isocyanate→N-(4-Bromo-3-methylphenyl)-N’-cyclohexylurea

Industrial Production Methods

In an industrial setting, the production of N-(4-Bromo-3-methylphenyl)-N’-cyclohexylurea may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Solvent selection and purification steps are also crucial to obtain a high-purity product suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromo-3-methylphenyl)-N’-cyclohexylurea can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and isocyanate derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Substitution: Products include various substituted phenyl derivatives.

    Oxidation: Products may include quinones or other oxidized aromatic compounds.

    Reduction: Products typically include reduced aromatic amines or alcohols.

Scientific Research Applications

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-(4-Bromo-3-methylphenyl)-N’-cyclohexylurea exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to modulate their activity. The presence of the bromine atom and the urea linkage can influence its binding affinity and specificity for these targets. Pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Bromo-3-methylphenyl)benzamide
  • N-(4-Bromo-3-methylphenyl)semicarbazone
  • N-(4-Bromo-3-methylphenyl)-3-methyl-4-nitrobenzamide

Uniqueness

N-(4-Bromo-3-methylphenyl)-N’-cyclohexylurea is unique due to the presence of both a bromine atom and a cyclohexylurea moiety. This combination imparts distinct chemical and physical properties, such as increased hydrophobicity and potential for specific interactions with biological targets. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various applications.

Properties

CAS No.

303092-29-7

Molecular Formula

C14H19BrN2O

Molecular Weight

311.22 g/mol

IUPAC Name

1-(4-bromo-3-methylphenyl)-3-cyclohexylurea

InChI

InChI=1S/C14H19BrN2O/c1-10-9-12(7-8-13(10)15)17-14(18)16-11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H2,16,17,18)

InChI Key

HUJKXVVMNUMLFR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)NC2CCCCC2)Br

Origin of Product

United States

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